molecular formula C26H21F2N5O2 B11414725 N-(4-fluorobenzyl)-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-(4-fluorobenzyl)-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11414725
M. Wt: 473.5 g/mol
InChI Key: CBRDMJZMXTYNPZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes fluorophenyl groups and a triazoloquinazoline core. It is often studied for its biological activities and potential therapeutic uses.

Properties

Molecular Formula

C26H21F2N5O2

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C26H21F2N5O2/c27-19-9-5-17(6-10-19)15-29-24(34)14-13-23-30-31-26-32(16-18-7-11-20(28)12-8-18)25(35)21-3-1-2-4-22(21)33(23)26/h1-12H,13-16H2,(H,29,34)

InChI Key

CBRDMJZMXTYNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core and the introduction of the fluorophenyl groups. Common reagents used in the synthesis include fluorobenzyl bromide, triazole derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
  • Fezolinetant: A compound with a similar triazoloquinazoline core but different substituents, known for its neurokinin receptor antagonistic properties.

    Birinapant: Another related compound with a different core structure but similar biological activities.

Uniqueness

N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide stands out due to its specific combination of fluorophenyl groups and triazoloquinazoline core, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

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